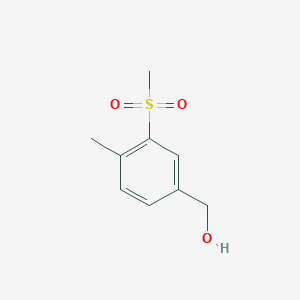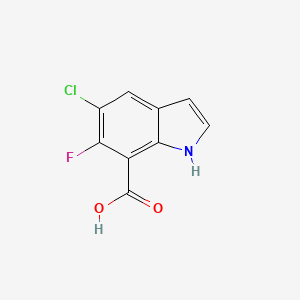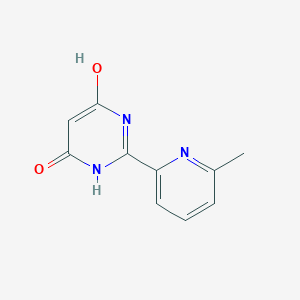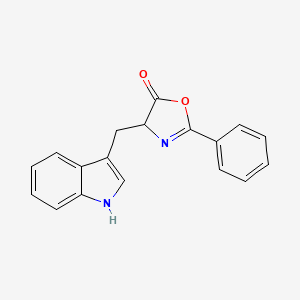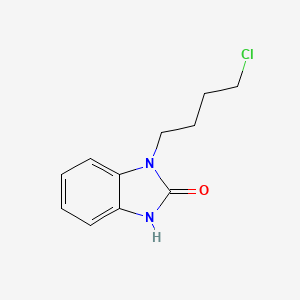
C11H13ClN2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C11H13ClN2 epibatidine . It is a chlorinated alkaloid that was first discovered in the skin of the Ecuadoran frog Epipedobates anthonyi and other poison dart frogs from the Ameerega genus . Epibatidine is notable for its potent analgesic properties, which are significantly stronger than those of morphine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epibatidine can be synthesized through various methods. One common synthetic route involves the reaction of 6-chloronicotinic acid with 2-azabicyclo[2.2.1]heptane under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of epibatidine is not common due to its high toxicity and limited therapeutic index. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but with enhanced safety protocols and equipment to handle the toxic nature of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Epibatidine undergoes various chemical reactions, including:
Oxidation: Epibatidine can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the structure of epibatidine, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can occur, where the chlorine atom in epibatidine is replaced with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Halogenation reactions often use reagents like bromine or iodine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epibatidine N-oxide , while reduction could produce dihydro-epibatidine .
Aplicaciones Científicas De Investigación
Epibatidine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving alkaloids and their derivatives.
Biology: Epibatidine is studied for its interaction with nicotinic acetylcholine receptors, providing insights into neurotransmission and receptor function.
Medicine: Although its high toxicity limits its therapeutic use, epibatidine serves as a model compound for developing new analgesics with improved safety profiles.
Industry: Its potent biological activity makes it a valuable tool in the development of pesticides and other bioactive agents
Mecanismo De Acción
Epibatidine exerts its effects primarily by binding to nicotinic acetylcholine receptors (nAChR) and muscarinic acetylcholine receptors (mAChR) . The analgesic property of epibatidine is believed to occur through its interaction with the α4/β2 subtype of nicotinic receptors . This binding leads to the modulation of neurotransmitter release and subsequent analgesic effects. its high affinity for these receptors also contributes to its toxicity, causing paralysis and potentially lethal respiratory arrest .
Comparación Con Compuestos Similares
5-Chloro-α-methyltryptamine (5-Chloro-αMT): Another compound with the molecular formula C11H13ClN2 .
Uniqueness: Epibatidine is unique due to its exceptionally high potency as an analgesic and its dual interaction with both nicotinic and muscarinic receptors. This dual interaction is not commonly observed in other similar compounds, making epibatidine a valuable compound for research despite its toxicity .
Propiedades
Fórmula molecular |
C11H13ClN2 |
|---|---|
Peso molecular |
208.69 g/mol |
Nombre IUPAC |
3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c1-8-6-10(4-3-5-12)7-9(2)11(8)13;/h3-4,6-7H,13H2,1-2H3;1H |
Clave InChI |
DHBOHGCHPDMVOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C)C=CC#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-Oxo-2-(3-oxobicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B8648803.png)


![Tert-butyl [1-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B8648825.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide](/img/structure/B8648838.png)
